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molecular formula C9H8N2O2 B1317532 methyl 1H-benzo[d]imidazole-4-carboxylate CAS No. 37619-25-3

methyl 1H-benzo[d]imidazole-4-carboxylate

Cat. No. B1317532
M. Wt: 176.17 g/mol
InChI Key: UZMYAXZLWVFGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915280B2

Procedure details

Ester 2 (1.7 g, 10.2 mmol), triethyl orthoformate (2.5 mL) and p-toluenesulfonic acid (10 mg) were mixed in “Performance Fluid” (3M Co., 40 mL) and refluxed with reversed Dean-Stark trap at 90° C. for 3 h. The reaction mixture was cooled to room temperature and the solid formed was filtered, washed with hexanes and dried to give 1.65 g (92%) of pure 3: 1H NMR (DMSO-d6) δ 12.59 (br.s, 1H), 8.32 (s, 1H), 7.97 (d, 1H, J=8.0 Hz), 7.86 (d, 1H, J=6.5 Hz) 7.32 (t1, 1H, J=8.0 Hz), 3.95 (s, 3H).
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([NH2:10])[C:5]=1[NH2:11].[CH:13](OCC)(OCC)OCC.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[CH3:1][O:2][C:3]([C:4]1[C:5]2[N:11]=[CH:13][NH:10][C:6]=2[CH:7]=[CH:8][CH:9]=1)=[O:12]

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
COC(C1=C(C(=CC=C1)N)N)=O
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
10 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with hexanes
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 1.65 g (92%) of pure 3

Outcomes

Product
Name
Type
Smiles
COC(=O)C1=CC=CC2=C1N=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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